molecular formula C23H20ClN3O3S B14108063 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B14108063
M. Wt: 453.9 g/mol
InChI Key: ATMUEQVCNQTYHE-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often require heating and the use of specific catalysts to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include those related to cell cycle regulation, apoptosis, or signal transduction, depending on the specific application being studied .

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a thienopyrimidine core and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

  • Molecular Formula : C20H20ClN3O3S
  • Molecular Weight : 411.9 g/mol
  • IUPAC Name : 2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thienopyrimidine structure allows for potential enzyme inhibition by binding to active sites of target proteins. This mechanism may involve modulation of signal transduction pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that compounds within the thienopyrimidine class exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacteria and fungi.
  • Anticancer Properties : Several studies have reported that thienopyrimidine derivatives can inhibit cancer cell proliferation.
  • Antiviral Effects : Certain compounds in this class have demonstrated activity against viral infections.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial and fungal strains
AnticancerInhibition of cancer cell growth
AntiviralActivity against specific viral pathogens

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of thienopyrimidine derivatives, including the subject compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent for cancer treatment.
  • Antimicrobial Testing : Another research effort focused on the antimicrobial properties of similar thienopyrimidine compounds. The findings revealed that modifications in the chlorophenyl group could enhance antimicrobial efficacy against resistant strains.
  • Mechanistic Studies : Investigations into the mechanism of action highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-13-9-14(2)20(15(3)10-13)25-19(28)12-26-18-7-8-31-21(18)22(29)27(23(26)30)17-6-4-5-16(24)11-17/h4-11H,12H2,1-3H3,(H,25,28)

InChI Key

ATMUEQVCNQTYHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3)C

Origin of Product

United States

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